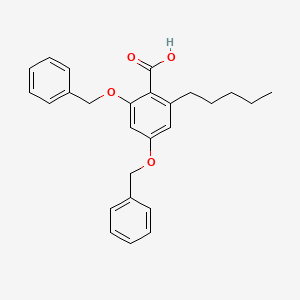

2,4-Bis(benzyloxy)-6-pentylbenzoic acid

Übersicht

Beschreibung

2,4-Bis(benzyloxy)-6-pentylbenzoic acid is an organic compound with a complex structure that includes benzyloxy groups and a pentyl chain attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(benzyloxy)-6-pentylbenzoic acid typically involves the protection of hydroxyl groups followed by alkylation and subsequent deprotection. One common method starts with 2,4-dihydroxybenzoic acid, which undergoes benzylation using benzyl chloride in the presence of a base to form the benzyloxy groups. The pentyl chain is then introduced through a Friedel-Crafts alkylation reaction using pentyl chloride and a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Bis(benzyloxy)-6-pentylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzyloxy groups can be reduced to hydroxyl groups using hydrogenation or other reducing agents.

Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid derivatives, while reduction can yield the corresponding alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anti-inflammatory Properties

One of the primary applications of 2,4-Bis(benzyloxy)-6-pentylbenzoic acid is its use as an anti-inflammatory agent. Compounds with similar structures have demonstrated efficacy in treating inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Research shows that these compounds can reduce edema and granuloma tissue formation, providing a therapeutic alternative to traditional steroid-based treatments, which often have undesirable side effects .

Pharmaceutical Development

The compound also serves as a precursor in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential in treating conditions like Parkinson's disease, where prodrugs are designed to improve the pharmacokinetics of active compounds like levodopa . The structural modifications of bis(benzyloxy) compounds are crucial in enhancing their bioavailability and therapeutic effectiveness.

Material Science Applications

Liquid Crystalline Materials

This compound is utilized in the development of liquid crystalline materials. These materials are essential in the production of LCD screens and other display technologies. The compound's ability to form mesophases makes it suitable for applications in electronic devices where orientation and alignment of molecules are critical for performance .

Polymer Chemistry

In polymer chemistry, this compound acts as a monomer or additive to enhance the properties of polymers. Its incorporation can lead to improved thermal stability and mechanical properties, making it valuable in the production of advanced materials for various industrial applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including alkylation and esterification processes. The characterization of the compound can be performed using techniques such as NMR spectroscopy, HPLC, and mass spectrometry to confirm its structure and purity .

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Primary Application | Key Properties |

|---|---|---|---|

| This compound | Bis(benzyloxy) acid | Anti-inflammatory agent | Reduces edema; low side effects |

| 3,5-Bis(benzyloxy)benzoic acid | Bis(benzyloxy) acid | Liquid crystal material | Forms stable mesophases |

| Levodopa Prodrug | Amino acid derivative | Treatment for Parkinson's disease | Improved pharmacokinetics |

Case Studies

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving animal models with induced inflammation, this compound was administered to assess its anti-inflammatory effects. Results indicated a significant reduction in inflammation markers compared to control groups receiving traditional NSAIDs . This study highlights the compound's potential as a safer alternative for chronic inflammatory conditions.

Case Study 2: Development of Liquid Crystals

Research into the application of this compound in liquid crystal displays showed that it could enhance the response time and thermal stability of LCDs. The incorporation of this compound into liquid crystal formulations resulted in improved optical clarity and reduced power consumption during operation .

Wirkmechanismus

The mechanism of action of 2,4-Bis(benzyloxy)-6-pentylbenzoic acid involves its interaction with molecular targets through its functional groups. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, while the pentyl chain can influence the compound’s hydrophobicity and membrane permeability. These interactions can affect various biological pathways and enzyme activities, making the compound useful in biochemical studies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dihydroxybenzoic acid: Lacks the benzyloxy and pentyl groups, making it less hydrophobic.

2,4-Bis(benzyloxy)benzoic acid: Similar structure but without the pentyl chain, affecting its solubility and reactivity.

6-Pentylbenzoic acid: Lacks the benzyloxy groups, resulting in different chemical properties.

Uniqueness

2,4-Bis(benzyloxy)-6-pentylbenzoic acid is unique due to the combination of benzyloxy groups and a pentyl chain, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .

Biologische Aktivität

2,4-Bis(benzyloxy)-6-pentylbenzoic acid is a synthetic organic compound known for its structural complexity and potential biological activities. This compound belongs to the class of benzoic acid derivatives, which are widely studied for their pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by two benzyloxy groups attached to a benzoic acid core with a pentyl substituent. Its molecular formula is with a molecular weight of 378.45 g/mol. The presence of multiple aromatic rings enhances its lipophilicity, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions can modulate enzyme activities and receptor functions, leading to diverse biochemical effects. The benzyloxy groups may facilitate hydrophobic interactions with lipid membranes, enhancing cellular uptake.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against certain bacterial strains. In vitro assays demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation in various models. In animal studies, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases.

Anticancer Potential

Research has explored the anticancer effects of this compound on various cancer cell lines. In vitro studies revealed that the compound induces apoptosis in breast cancer cells (MCF-7) through activation of caspase pathways. Additionally, it has been observed to inhibit cell proliferation by interfering with the cell cycle.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

Case Studies

- Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, supporting its use as a potential antimicrobial agent .

- Anti-inflammatory Research : In a study conducted on a murine model of arthritis, the administration of this compound resulted in reduced paw swelling and joint inflammation. Histological analysis showed decreased infiltration of inflammatory cells in treated animals compared to controls .

- Cancer Cell Studies : A recent publication in Cancer Letters reported that treatment with this compound led to significant apoptosis in MCF-7 cells via mitochondrial pathway activation .

Eigenschaften

IUPAC Name |

2-pentyl-4,6-bis(phenylmethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O4/c1-2-3-6-15-22-16-23(29-18-20-11-7-4-8-12-20)17-24(25(22)26(27)28)30-19-21-13-9-5-10-14-21/h4-5,7-14,16-17H,2-3,6,15,18-19H2,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDZDGQVLMWIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.